H-Gly-Phe-4MbetaNA
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Overview
Description
The compound H-Gly-Phe-4MbetaNA, also known as Glycyl-L-phenylalanine-4-methyl-beta-naphthylamide, is a synthetic peptide derivative. It is composed of glycine, phenylalanine, and a 4-methyl-beta-naphthylamide group. This compound is often used in biochemical research, particularly in the study of enzyme activity and peptide interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Phe-4MbetaNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of Glycine: Glycine is attached to the resin through its carboxyl group.
Coupling of Phenylalanine: Phenylalanine is coupled to the glycine using a coupling reagent such as carbodiimide or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Addition of 4-Methyl-beta-naphthylamide: The 4-methyl-beta-naphthylamide group is added to the phenylalanine residue.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Utilizing automated synthesizers to perform the sequential addition of amino acids.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to remove any impurities.
Characterization: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
Chemical Reactions Analysis
Types of Reactions
H-Gly-Phe-4MbetaNA undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, resulting in the cleavage of the peptide into its constituent amino acids.
Oxidation: The phenylalanine residue can undergo oxidation, leading to the formation of phenylalanine derivatives.
Substitution: The 4-methyl-beta-naphthylamide group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Hydrolysis: Enzymes such as trypsin or chymotrypsin are commonly used under physiological conditions (pH 7.4, 37°C).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
Hydrolysis: Glycine, phenylalanine, and 4-methyl-beta-naphthylamine.
Oxidation: Oxidized phenylalanine derivatives.
Substitution: Substituted 4-methyl-beta-naphthylamide derivatives.
Scientific Research Applications
H-Gly-Phe-4MbetaNA has several applications in scientific research:
Enzyme Activity Studies: It is used as a substrate to study the activity of proteolytic enzymes.
Peptide Interaction Studies: The compound is used to investigate peptide-peptide and peptide-protein interactions.
Drug Development: It serves as a model compound in the development of peptide-based drugs.
Biochemical Assays: this compound is used in various biochemical assays to measure enzyme kinetics and inhibitor efficacy.
Mechanism of Action
The mechanism of action of H-Gly-Phe-4MbetaNA involves its interaction with proteolytic enzymes. The peptide bonds in the compound are cleaved by these enzymes, releasing the 4-methyl-beta-naphthylamide group. This release can be monitored spectroscopically, providing insights into enzyme activity and kinetics. The molecular targets include serine proteases, cysteine proteases, and metalloproteases.
Comparison with Similar Compounds
H-Gly-Phe-4MbetaNA can be compared with other peptide derivatives such as:
Glycyl-L-phenylalanine: Lacks the 4-methyl-beta-naphthylamide group, making it less useful in spectroscopic assays.
Glycyl-L-tyrosine-4-methyl-beta-naphthylamide: Contains tyrosine instead of phenylalanine, which may alter its interaction with enzymes.
Glycyl-L-phenylalanine-7-amino-4-methylcoumarin: Uses a different fluorescent group, which may provide different spectroscopic properties.
This compound is unique due to its specific structure, which makes it particularly useful in enzyme activity assays and peptide interaction studies.
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-28-20-13-17(12-16-9-5-6-10-18(16)20)24-22(27)19(25-21(26)14-23)11-15-7-3-2-4-8-15/h2-10,12-13,19H,11,14,23H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVRHCRRRKUAQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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